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A Comparative Review of Commercially Available Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the

linker that connects the antibody to the cytotoxic payload. Cleavable linkers are designed to be

stable in systemic circulation and to release the payload upon reaching the target tumor

microenvironment or after internalization into the cancer cell. This guide provides an objective

comparison of the performance of commercially available cleavable ADC linkers, supported by

experimental data, to aid in the selection of the optimal linker for a given therapeutic

application.

Types of Cleavable ADC Linkers
There are four main classes of commercially available cleavable linkers, each with a distinct

mechanism of action:

Hydrazone Linkers: These linkers are acid-sensitive and are designed to hydrolyze in the

acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization.

[1]

Disulfide Linkers: These linkers exploit the higher concentration of reducing agents, such as

glutathione (GSH), within the cell compared to the bloodstream to trigger payload release.[2]
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Peptide Linkers: These are cleaved by specific proteases, like cathepsins, which are highly

active within the lysosomes of tumor cells.[3][4]

β-Glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, which

is overexpressed in some tumor types.[5]

Comparative Performance Data
The following tables summarize quantitative data on the stability and cleavage kinetics of

different cleavable ADC linkers. It is important to note that direct head-to-head comparisons

across different studies can be challenging due to variations in experimental conditions,

including the specific antibody, payload, and analytical methods used.

Table 1: Plasma Stability of Cleavable ADC Linkers
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Linker Type
Linker
Example

ADC
Construct

Plasma
Source

Stability
Metric (Half-
life, t½)

Reference

Hydrazone
Phenylketone

-derived
Not Specified

Human and

Mouse
~2 days [3]

Hydrazone

N-acyl

hydrazone (in

Besponsa®)

Inotuzumab

ozogamicin

In vivo

(human)

~1.5–2%

hydrolysis per

day

[3]

Hydrazone

Carbonate

linker (in

Trodelvy®)

Sacituzumab

govitecan
Not Specified 36 hours [6]

Hydrazone
Silyl ether-

based

MMAE

conjugate

Human

plasma
> 7 days [6]

Peptide Val-Cit
MMAE

conjugate

Human

plasma
230 days [3]

Peptide Phe-Lys
MMAE

conjugate

Human

plasma
30 days [3]

Peptide Val-Cit
MMAE

conjugate

Mouse

plasma
80 hours [3]

Peptide Phe-Lys
MMAE

conjugate

Mouse

plasma
12.5 hours [3]

Peptide
Sulfatase-

cleavable
Not Specified

Mouse

plasma
> 7 days [6]

β-

Glucuronide

Glucuronide-

PABC

MMAE,

MMAF,

Doxorubicin

conjugates

Not Specified
High plasma

stability
[5]

Table 2: Cleavage Kinetics of Cleavable ADC Linkers
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Linker Type
Cleavage
Trigger

Key Enzyme(s) Cleavage Rate Reference

Hydrazone Acidic pH (4.5) N/A (Hydrolysis)

Significantly

faster at pH 4.5

than at pH 7.4

[3]

Peptide
Proteolytic

Cleavage

Cathepsin B, L,

S, F

Val-Ala is

cleaved at half

the rate of Val-Cit

by isolated

cathepsin B.

[3][4]

Peptide
Proteolytic

Cleavage
Legumain

Asn-containing

dipeptides are

selectively

cleaved by

legumain and

stable towards

cathepsin B.

[4]

β-Glucuronide
Enzymatic

Hydrolysis
β-Glucuronidase

Rapid hydrolysis

in the presence

of β-

glucuronidase.

[6]

Sulfatase-

cleavable

Enzymatic

Hydrolysis
Sulfatase

t½ = 24 minutes

in the presence

of sulfatase

enzymes.

[6]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker

performance.

Protocol 1: In Vitro Plasma Stability Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www-spring.ch.cam.ac.uk/publications/pdf/2019_CSR_4361.pdf
https://www-spring.ch.cam.ac.uk/publications/pdf/2019_CSR_4361.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10669454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10669454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the stability of an ADC in plasma over time by measuring the amount

of intact ADC and released payload.

Materials:

ADC of interest

Control ADC (with a known stable linker, if available)

Human, mouse, or rat plasma (citrate-anticoagulated)

Phosphate-buffered saline (PBS)

Incubator at 37°C

LC-MS system

Procedure:

Dilute the ADC to a final concentration of 1 mg/mL in plasma and PBS (as a control).

Incubate the samples at 37°C.

At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw aliquots of the

samples.

To measure intact ADC:

Immediately analyze the samples by size-exclusion chromatography (SEC) to quantify

aggregation and fragmentation.

Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to

determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time

indicates linker cleavage.[1]

To measure released payload:
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Extract the free payload from the plasma samples using protein precipitation (e.g., with

acetonitrile) or solid-phase extraction.

Quantify the released payload using a validated LC-MS/MS method.

Plot the percentage of intact ADC or the concentration of released payload over time to

determine the linker's half-life in plasma.

Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To evaluate the susceptibility of a peptide linker to cleavage by cathepsin B.

Materials:

ADC with a peptide linker

Recombinant human cathepsin B

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

Incubator at 37°C

LC-MS system or a fluorescence-based assay with a fluorogenic cathepsin B substrate.

Procedure:

Activate cathepsin B according to the manufacturer's instructions.

Incubate the ADC (e.g., 10 µM) with activated cathepsin B (e.g., 100 nM) in the assay buffer

at 37°C.

At various time points, stop the reaction by adding a protease inhibitor or by acidifying the

sample.

Analyze the samples by LC-MS to quantify the amount of released payload.

Alternatively, a fluorogenic substrate can be used to continuously monitor cathepsin B

activity in the presence of the ADC. A decrease in the rate of substrate cleavage would

indicate that the ADC is a substrate for the enzyme.
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Calculate the rate of linker cleavage.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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